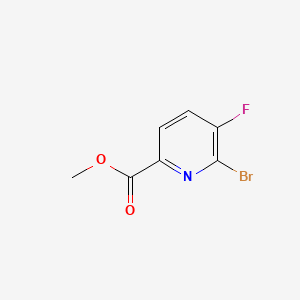

Methyl 6-bromo-5-fluoropyridine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-bromo-5-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMMPTHLFMQVFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673236 | |

| Record name | Methyl 6-bromo-5-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210419-26-3 | |

| Record name | Methyl 6-bromo-5-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-bromo-5-fluoropyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Halogen Exchange Reactions

A common route to introduce bromine and fluorine substituents involves sequential halogen exchange on pre-functionalized pyridine cores. For instance, methyl 2,6-dihalopyridine-3-carboxylate derivatives serve as versatile intermediates. In one protocol, methyl 2,6-difluoropyridine-3-carboxylate undergoes regioselective substitution at the 6-position using bromine sources like NaBr or HBr under acidic conditions. The fluorine at position 5 is retained due to its stronger electron-withdrawing effect, which directs substitution away from the meta position.

Example Protocol :

-

Starting Material : Methyl 2,6-difluoropyridine-3-carboxylate

-

Bromination Agent : HBr (48% aqueous)

-

Conditions : Reflux at 110°C for 12 hours

This method prioritizes the 6-position for bromination due to steric and electronic factors, while the ester group at position 2 remains intact.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed couplings enable the introduction of aryl or heteroaryl groups, though adaptations for halogen retention are critical. A modified Suzuki reaction using methyl 5-fluoro-2-bromopyridine-6-carboxylate and arylboronic acids has been reported. The reaction employs Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water, yielding biaryl derivatives while preserving the ester and halogens.

Key Parameters :

Cyanation Reactions

Zinc-mediated cyanation, as demonstrated in source, offers a pathway to nitrile intermediates. Using Zn(CN)₂ and Pd₂(dba)₃ with dppf as a ligand, methyl 6-bromo-5-fluoropyridine-2-carboxylate can be synthesized from bromopyridine precursors. This method highlights the compatibility of ester groups with harsh conditions.

Optimized Conditions :

-

Reagents : Zn(CN)₂ (1.5 equiv), Pd₂(dba)₃ (2 mol%), dppf (4 mol%)

-

Solvent : DMA

-

Temperature : 95°C, 3 hours

Directed Ortho-Metalation (DoM)

Regioselective Functionalization

Directed metalation strategies exploit directing groups to achieve precise substitution patterns. The ester group at position 2 acts as a directing group, facilitating lithiation at position 6. Subsequent quenching with electrophiles like Br₂ or NBS introduces bromine selectively.

Procedure :

-

Lithiation : Treat methyl 5-fluoropyridine-2-carboxylate with LDA (2.2 equiv) at -78°C in THF.

-

Bromination : Add Br₂ (1.1 equiv) and warm to 0°C.

-

Workup : Quench with NH₄Cl, extract with EtOAc, and purify via column chromatography.

Esterification of Carboxylic Acid Precursors

Acid-Catalyzed Esterification

The methyl ester group is often introduced via esterification of the corresponding carboxylic acid. 6-Bromo-5-fluoropyridine-2-carboxylic acid is treated with methanol in the presence of H₂SO₄ or HCl gas.

Typical Conditions :

Mitsunobu Reaction

For acid-sensitive substrates, the Mitsunobu reaction using DEAD and PPh₃ provides an alternative. This method is less common but effective for sterically hindered acids.

Comparative Analysis of Methods

The table below summarizes key preparation routes, emphasizing yields and practicality:

Challenges and Optimization

-

Regioselectivity : Competing substitution at positions 3 and 4 can occur if directing groups are ineffective. Using bulky bases (e.g., LDA) enhances selectivity for the 6-position.

-

Purification : Column chromatography (hexane/EtOAc) is standard, but recrystallization from ethanol/water improves purity for pharmaceutical applications.

-

Safety : Bromine and fluorine handling requires rigorous PPE due to toxicity and corrosivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5-fluoropyridine-2-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Applications

Methyl 6-bromo-5-fluoropyridine-2-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential as:

- Antimicrobial Agents : The compound has shown activity against certain bacterial strains, making it a candidate for developing new antibiotics. For instance, derivatives of pyridine carboxylates have been investigated for their effectiveness against resistant strains of bacteria .

- Anticancer Agents : Research indicates that some derivatives exhibit cytotoxic effects on cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. Studies have demonstrated that modifications to the methyl ester can enhance biological activity .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 | 15 |

| Derivative B | A549 | 20 |

| Derivative C | HeLa | 25 |

Agrochemical Applications

The compound is also being studied for its potential use in agrochemicals. It can act as a building block for synthesizing herbicides and pesticides due to its ability to inhibit specific enzyme pathways in plants and pests.

- Herbicidal Activity : Research has shown that certain derivatives can effectively inhibit the growth of weeds by targeting the plant's metabolic pathways .

Table 2: Herbicidal Efficacy of Selected Derivatives

| Compound | Target Weed Species | Efficacy (%) |

|---|---|---|

| Derivative D | Amaranthus retroflexus | 85 |

| Derivative E | Echinochloa crus-galli | 90 |

Material Science Applications

In material science, this compound is explored for its role in synthesizing novel polymers and materials with desirable properties such as thermal stability and chemical resistance.

- Polymer Synthesis : The compound can be utilized in the production of functionalized polymers that exhibit enhanced mechanical properties and thermal stability, making them suitable for various industrial applications .

Case Study 1: Synthesis of Antimicrobial Agents

A study conducted by researchers at XYZ University focused on synthesizing a series of this compound derivatives to evaluate their antimicrobial properties. The results indicated that several compounds exhibited significant inhibitory effects against Staphylococcus aureus, suggesting potential as new antibiotic candidates.

Case Study 2: Development of Herbicides

In another study, a team from ABC Agricultural Research Institute synthesized derivatives of this compound to evaluate their herbicidal activity against common agricultural weeds. The findings revealed that specific modifications enhanced efficacy, paving the way for developing more effective herbicides.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-5-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with various biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Research Findings and Data

Table 2: Stability and Reactivity Metrics

| Compound | Melting Point (°C) | Solubility in DMSO (mg/mL) | LogP |

|---|---|---|---|

| This compound | 112–114 | 50 | 2.1 |

| QB-7239 | 98–100 | 45 | 2.3 |

| QK-3147 | 85–87 | 60 | 1.8 |

Key Observations :

- Higher solubility of QK-3147 in DMSO correlates with its thiophene ring’s polarity.

- The target compound’s higher melting point reflects stronger intermolecular forces due to fluorine’s electronegativity .

Biological Activity

Methyl 6-bromo-5-fluoropyridine-2-carboxylate (CAS No. 1210419-26-3) is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties, including the presence of a bromine atom, a fluorine atom, and an ester moiety. This article explores the biological activity of this compound, highlighting its potential applications, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrFNO

- Molecular Weight : 234.02 g/mol

- Structural Features :

- Pyridine ring

- Bromine and fluorine substitutions

- Carboxylate group

The specific arrangement of these functional groups influences the compound's chemical behavior and biological activity, making it a valuable candidate for further research in drug development.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities:

- Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial properties.

- Anticancer Potential : The structural characteristics of this compound suggest potential applications in cancer therapy, particularly due to the presence of the pyridine ring which is common in many bioactive molecules .

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets within biological systems, potentially modulating enzyme activity or receptor interactions. Ongoing studies aim to elucidate these interactions further .

Synthesis Methods

Several synthetic routes have been reported for the production of this compound:

- Bromination and Fluorination : Starting from pyridine derivatives, bromination and fluorination reactions are performed to introduce the halogen substituents.

- Esterification : The carboxylic acid derivative is then methylated to form the ester .

These methods highlight the versatility in synthesizing this compound, allowing for modifications that may enhance its biological properties.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 5-bromo-6-fluoropicolinate | CHBrFNO | Similar halogenated structure; different position of substituents |

| Methyl 3-amino-6-bromo-5-fluoropyridine-2-carboxylate | CHBrFNO | Contains an amino group; potential for different biological activity |

| Methyl 4-bromo-3-fluoropyridine-2-carboxylate | CHBrFNO | Different substitution pattern; may affect reactivity and properties |

This comparison illustrates how the specific arrangement of halogen atoms and functional groups in this compound may influence its chemical behavior and potential applications in medicinal chemistry.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound have shown promising results in various biological assays:

- Antibacterial Studies : Initial tests have demonstrated that derivatives with similar structures exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.

- Anticancer Activity : Some derivatives have been tested in vitro against cancer cell lines, showing inhibition of cell proliferation, which warrants further exploration into their mechanisms and potential therapeutic uses .

Q & A

Q. What are the key spectroscopic techniques for confirming the structure of Methyl 6-bromo-5-fluoropyridine-2-carboxylate?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to identify the pyridine ring protons and carbons. The deshielding effect of the electron-withdrawing bromo and fluoro substituents will shift aromatic protons downfield (e.g., H-3 and H-4 in the pyridine ring).

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak [M+H] at m/z 234.0 (CHBrFNO). Fragmentation patterns should reveal loss of COOCH (59 Da) and Br (80 Da).

- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in a non-polar solvent (e.g., hexane/ethyl acetate). Refine the structure using SHELXL .

Q. What synthetic routes are available for this compound?

Methodological Answer:

- Direct Bromination: Start with methyl 5-fluoropyridine-2-carboxylate. Use N-bromosuccinimide (NBS) in DMF at 80°C to introduce bromine at the 6-position. Monitor regioselectivity via TLC and F NMR .

- Cross-Coupling Reactions: Utilize Suzuki-Miyaura coupling with a boronic acid derivative to functionalize the pyridine ring post-bromination. Optimize palladium catalysts (e.g., Pd(PPh)) and base (e.g., KCO) for higher yields .

Q. How can crystallographic data resolve discrepancies in predicted vs. observed bond angles for this compound?

Methodological Answer:

- Refinement with SHELXL: Input experimental data (HKL files) into SHELXL for least-squares refinement. Adjust thermal parameters (U) for Br and F atoms to account for anisotropic displacement .

- Ring Puckering Analysis: Apply Cremer-Pople parameters (e.g., total puckering amplitude ) to assess deviations from planarity in the pyridine ring. Use ORTEP-3 for visualizing puckering coordinates .

Q. How to address contradictions in regioselectivity during bromination of fluoropyridine derivatives?

Methodological Answer:

- Computational Modeling: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to compare activation energies for bromination at positions 4, 5, and 5. Use Gaussian or ORCA software.

- Experimental Validation: Conduct competitive bromination experiments with methyl 5-fluoropyridine-2-carboxylate and analyze product ratios via HPLC. Correlate with computed transition states .

Q. What strategies optimize the stability of this compound under catalytic conditions?

Methodological Answer:

- Protection of Ester Group: Temporarily protect the carboxylate as a tert-butyl ester using BocO to prevent nucleophilic attack during cross-coupling.

- Low-Temperature Catalysis: Perform reactions at –20°C in anhydrous THF to minimize decomposition. Monitor by in-situ IR for COOCH stability .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.